Aplysiatoxin, 17-debromo-

Description

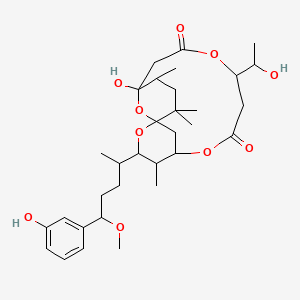

Structure

2D Structure

Properties

CAS No. |

52423-28-6 |

|---|---|

Molecular Formula |

C32H48O10 |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

13-hydroxy-9-(1-hydroxyethyl)-3-[5-(3-hydroxyphenyl)-5-methoxypentan-2-yl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |

InChI |

InChI=1S/C32H48O10/c1-18(11-12-24(38-7)22-9-8-10-23(34)13-22)29-20(3)26-16-32(41-29)30(5,6)15-19(2)31(37,42-32)17-28(36)39-25(21(4)33)14-27(35)40-26/h8-10,13,18-21,24-26,29,33-34,37H,11-12,14-17H2,1-7H3 |

InChI Key |

REAZZDPREXHWNV-FNYQTHNFSA-N |

SMILES |

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |

Isomeric SMILES |

C[C@H]1CC([C@]23CC([C@H](C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)C[C@]1(O3)O)C(C)O)(C)C |

Canonical SMILES |

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Debromoaplysiatoxin; Aplysiatoxin, 17-debromo-; G-2408; NSC 271679. |

Origin of Product |

United States |

Natural Occurrence and Biological Origin of Aplysiatoxin, 17 Debromo

Isolation from Marine Organisms

The journey to understanding the origins of Aplysiatoxin (B1259571), 17-debromo- began with its isolation from marine fauna, which were later understood to be secondary consumers rather than the producers of the toxin.

Initial Identification in Marine Mollusks (e.g., Stylocheilus longicauda)

Aplysiatoxin, 17-debromo-, alongside its brominated analog aplysiatoxin, was first identified as a constituent of the sea hare Stylocheilus longicauda (Quoy & Gaimard, 1824). nih.govwikipedia.org These sea hares, a type of marine mollusk, were found to contain the compounds in their digestive glands. nih.govtandfonline.com It was initially hypothesized that the sea hare synthesized these toxins; however, further investigation revealed that Stylocheilus feeds on cyanobacteria, using the ingested compounds as a chemical defense against predators. nih.govmdpi.com

Primary Producers: Marine Cyanobacteria

Subsequent research definitively identified marine cyanobacteria, often referred to as blue-green algae, as the primary producers of Aplysiatoxin, 17-debromo- and its related compounds. nih.govwikipedia.org These photosynthetic bacteria are the true origin of the toxins found in various marine organisms. ebi.ac.ukresearchgate.net

Several genera and species of marine cyanobacteria have been confirmed as producers of Aplysiatoxin, 17-debromo- and other aplysiatoxins. These discoveries have been crucial in understanding the distribution and ecological impact of these toxins.

| Producing Cyanobacteria | Key Findings | References |

| Lyngbya majuscula | A significant source of Aplysiatoxin, 17-debromo-, and implicated in cases of "seaweed dermatitis." wikipedia.orgmedkoo.comnih.gov Blooms of this cyanobacterium have been directly linked to the presence of aplysiatoxins in the water. mdpi.com | wikipedia.orgmedkoo.comnih.govmdpi.com |

| Trichodesmium erythraeum | Aplysiatoxin, 17-debromo- and several new analogs were reported for the first time from this bloom-forming marine cyanobacterium. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| Moorea producens | Formerly classified as Lyngbya majuscula, this species is a known producer of various aplysiatoxin derivatives, including debromo-analogs. medkoo.comclockss.orgacs.orgchemijournal.com | medkoo.comclockss.orgacs.orgchemijournal.com |

| Oscillatoria spp. | Species within this genus, such as Oscillatoria nigroviridis, have been identified as producers of aplysiatoxins. nih.govresearchgate.netgeorgehbalazs.com | nih.govresearchgate.netgeorgehbalazs.commarinebiodiversity.org.bd |

| Schizothrix calcicola | This cyanobacterium has also been identified as a source of aplysiatoxins. nih.govresearchgate.netgeorgehbalazs.com | nih.govresearchgate.netgeorgehbalazs.com |

The cyanobacteria responsible for producing Aplysiatoxin, 17-debromo- are predominantly found in tropical and subtropical marine environments. nih.govmdpi.com Blooms of Lyngbya majuscula have been reported in estuarine and coastal waters, leading to localized environmental concerns. mdpi.com For instance, outbreaks of seaweed dermatitis linked to this cyanobacterium have occurred in places like Hawaii. wikipedia.org The geographical reach of these toxin-producing cyanobacteria is extensive, with isolations of producing organisms from various locations, including the South China Sea and the waters around Okinawa, Japan. researchgate.netacs.orgnih.gov

Trophic Transfer and Bioaccumulation in Marine Food Webs

The presence of Aplysiatoxin, 17-debromo- in organisms higher up the food chain, such as the sea hare Stylocheilus longicauda, is a clear indication of trophic transfer and bioaccumulation. mdpi.commdpi.com Cyanotoxins, including aplysiatoxins, can be passed from the primary producers (cyanobacteria) to primary consumers (herbivores) and subsequently to higher trophic levels. mdpi.com This process can lead to the concentration of these toxins in the tissues of marine animals. oaepublish.comnih.gov For example, the toxins produced by cyanobacteria can be found in red algae, which are then consumed by other organisms, leading to instances of food poisoning. ebi.ac.ukgeorgehbalazs.com The bioaccumulation of these compounds highlights their persistence and potential impact on marine ecosystems. mdpi.com

Biosynthetic Pathways of Aplysiatoxin, 17 Debromo

Proposed Polyketide Biosynthesis

The biosynthesis of 17-debromoaplysiatoxin is proposed to follow a polyketide pathway. Polyketides are a diverse class of natural products synthesized through the repeated condensation of simple carboxylic acid units in a process that resembles fatty acid synthesis. The structural foundation of aplysiatoxins, including the 17-debromo derivative, is assembled by a large enzymatic complex that sequentially adds and modifies these building blocks.

The proposed pathway for related neo-debromoaplysiatoxin derivatives suggests a series of key chemical reactions. The initial linear polyketide chain is believed to undergo an intramolecular aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry and biosynthesis. This is followed by a nucleophilic addition, which contributes to the formation of the characteristic ring structures of the molecule. A final transesterification step is also proposed to complete the core structure nih.gov. This sequence of reactions highlights the elegant and efficient manner in which complex natural products are assembled in nature from simple precursors.

Enzymatic Machinery: Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS) Involvement

The biosynthesis of complex natural products like 17-debromoaplysiatoxin is orchestrated by large, multifunctional enzymes known as megasynthases. The primary enzymatic systems involved in the production of aplysiatoxins are Polyketide Synthases (PKS). In some natural product syntheses, these are found to work in conjunction with Non-Ribosomal Peptide Synthetases (NRPS) to create hybrid peptide-polyketide structures.

PKS and NRPS systems are organized into modules, with each module responsible for one cycle of chain elongation. A typical PKS module contains a set of domains that perform specific catalytic functions.

Core PKS Domains and Their Functions:

| Domain | Function |

|---|---|

| Acyltransferase (AT) | Selects the specific building block (an acyl-CoA unit) and transfers it to the Acyl Carrier Protein. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain and transports it between the various catalytic domains. |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, which elongates the polyketide chain. |

In addition to these core domains, PKS modules can also contain optional domains that modify the structure of the growing chain, leading to the vast diversity of polyketide compounds.

Optional PKS Domains:

| Domain | Function |

|---|---|

| Ketoreductase (KR) | Reduces a keto group to a hydroxyl group. |

| Dehydratase (DH) | Removes a water molecule, creating a double bond. |

| Enoylreductase (ER) | Reduces a double bond to a single bond. |

While the specific biosynthetic gene cluster for aplysiatoxin (B1259571) has not been fully detailed in available research, the biosynthesis of other cyanobacterial toxins, such as saxitoxin (B1146349) and anatoxin, involves complex gene clusters encoding for these types of enzymatic domains nih.govnih.gov. For instance, the biosynthesis of saxitoxin is initiated by a unique PKS-like enzyme with four distinct domains noaa.gov. It is highly probable that the biosynthesis of 17-debromoaplysiatoxin is governed by a similar, large PKS gene cluster that dictates the precise sequence of condensation and modification reactions. The potential involvement of NRPS modules would introduce amino acid-derived components into the structure, although the core of aplysiatoxin is primarily of polyketide origin.

Identification and Characterization of Biosynthetic Intermediates (e.g., aplysiadione, aplysiaenal)

The elucidation of a biosynthetic pathway is greatly aided by the isolation and characterization of its intermediate compounds. In the case of aplysiatoxins, two significant truncated biosynthetic intermediates have been identified from the marine cyanobacterium Moorea producens: aplysiadione and aplysiaenal.

The discovery of these molecules provides strong evidence for the proposed biosynthetic route. Aplysiadione is thought to be a decarboxylated version of a proposed intermediate in the aplysiatoxin pathway. Its structure supports the hypothesized mechanisms for the formation of the molecule's ring system. The isolation of biosynthetic intermediates from natural sources is a rare accomplishment, making aplysiadione a valuable piece of the puzzle in understanding polyketide synthesis in marine cyanobacteria.

Aplysiaenal represents a truncated version of the linear intermediate before cyclization occurs. The characterization of this linear precursor provides a snapshot of the polyketide chain before it undergoes the complex series of reactions to form the final bicyclic structure.

Key Biosynthetic Intermediates of Aplysiatoxin:

| Intermediate | Structural Significance |

|---|---|

| Aplysiadione | A decarboxylated analog of a proposed intermediate, supporting the ring formation mechanism. |

| Aplysiaenal | A truncated analog of the linear polyketide intermediate before cyclization. |

Elucidation of Cyclization and Functionalization Steps in Polyketide Assembly

The final stages in the biosynthesis of 17-debromoaplysiatoxin involve a series of intricate cyclization and functionalization reactions that transform the linear polyketide chain into the complex, biologically active molecule.

Based on the proposed biosynthetic pathway for related neo-debromoaplysiatoxin derivatives, the formation of the characteristic bicyclic skeleton is initiated by an intramolecular aldol reaction between C-8 and C-3 of the linear precursor. This is followed by a nucleophilic addition involving the hydroxyl group at C-11 and the carbon at C-7, which generates the A and B rings of the molecule nih.gov.

The final key step in the assembly is a transesterification reaction. In this step, the hydroxyl group at C-9 acts as a nucleophile, attacking the ester linkage at C-1 to form the final lactone ring and complete the core structure of the aplysiatoxin molecule nih.gov. These late-stage modifications are crucial for the compound's structure and, consequently, its biological activity.

Proposed Final Steps in Aplysiatoxin Biosynthesis:

| Step | Reaction Type | Atoms Involved | Outcome |

|---|---|---|---|

| 1 | Aldol Reaction | C-8 and C-3 | Initial ring formation |

| 2 | Nucleophilic Addition | 11-OH and C-7 | Formation of Rings A and B |

| 3 | Transesterification | 9-OH and C-1 | Formation of the final lactone ring |

Structural Features and Derivatization Strategies for Aplysiatoxin, 17 Debromo

Core Chemical Structure and Unique Macrocyclic Features (e.g., Spiroacetal, Hemiacetal, Diolide Functionalities)

Aplysiatoxin (B1259571), 17-debromo- (also known as debromoaplysiatoxin (B1238331) or DAT) is a complex polyketide natural product originally isolated from the sea hare Stylocheilus longicauda and later identified as a metabolite of marine cyanobacteria, such as Lyngbya species wikipedia.orgacs.org. Its intricate molecular architecture is a key determinant of its biological activity. The structure is characterized by a unique combination of functional groups and stereocenters, making it a challenging target for total synthesis wikipedia.org.

The core of 17-debromoaplysiatoxin is typically a 32-carbon macrocyclic structure. Based on their skeletal frameworks, aplysiatoxins are broadly classified into several categories, with the traditional members, including 17-debromoaplysiatoxin, featuring a 6/12/6 fused tricyclic ring system that incorporates a large macrolactone ring nih.govnih.gov. Other related compounds, such as the oscillatoxins, possess a spirobicyclic system nih.gov.

Key functional features of the 17-debromoaplysiatoxin molecule include:

Spiroacetal/Spiroketal Moiety: This feature is a defining characteristic of many aplysiatoxin analogues and is crucial for conformational control of the molecule, which in turn influences its biological activity nih.govmdpi.com.

Hemiacetal Functionality: The presence of a hemiacetal group, particularly at the C3 position, is a significant structural element. Modifications to this group have been shown to impact the compound's bioactivity wikipedia.orgnih.gov.

Phenolic Side Chain: Attached to the macrocycle is a side chain containing a phenolic group. The lack of a bromine atom on this phenyl ring is what distinguishes it from its parent compound, aplysiatoxin ebi.ac.uk.

The complex stereochemistry and the dense arrangement of oxygenated functional groups within the macrocycle contribute to the molecule's potent biological profile, including its activity as a protein kinase C (PKC) activator nih.govebi.ac.uk.

**4.2. Analogues and Structural Derivatives

The structural complexity of 17-debromoaplysiatoxin has given rise to a diverse family of naturally occurring analogues. These derivatives often result from modifications to the core ring system, side chains, or functional groups, leading to a wide range of biological activities.

The neo-debromoaplysiatoxin (NEO) series represents a group of analogues with unconventional carbon skeletons that deviate from the traditional aplysiatoxin framework nih.gov. These compounds have been isolated from marine cyanobacteria and often exhibit interesting biological properties, such as potent and selective inhibition of the Kv1.5 potassium channel nih.govresearchgate.net.

Neo-debromoaplysiatoxin A and B: These were among the first identified "neo" analogues. Neo-debromoaplysiatoxin A possesses a 6/10/6 fused-ring system, while Neo-debromoaplysiatoxin B has a 6/6/6 fused ring system. Neo-B, in particular, has demonstrated strong inhibitory activity against the Kv1.5 ion channel researchgate.netmdpi.com.

Neo-debromoaplysiatoxin C: This compound features a significant structural rearrangement, containing a 10-membered lactone ring, a first for the aplysiatoxin family nih.gov.

Neo-debromoaplysiatoxin G and H: Isolated from Lyngbya sp., these analogues display novel structural skeletons. Neo-debromoaplysiatoxin G is characterized by a bicyclo[2.1.1]tetrahydropyran system, while Neo-debromoaplysiatoxin H contains a unique 5/6 fused-dioxygen spiral ring system nih.govmdpi.com. Both compounds are potent blockers of the Kv1.5 potassium channel nih.gov.

Neo-debromoaplysiatoxin I and J: These are two more recent additions with unprecedented structural features. Neo-debromoaplysiatoxin I contains a decahydro-5H-pyrano[2,3,4-de]chromen-5-one 6/6/6 ring skeleton. Neo-debromoaplysiatoxin J is distinguished by a 6/14/6 fused-ring system that incorporates an intriguing and rare peroxide bridge nih.govmdpi.com.

| Compound | Key Structural Feature | Reference |

|---|---|---|

| Neo-debromoaplysiatoxin A | 6/10/6 fused-ring system | mdpi.com |

| Neo-debromoaplysiatoxin B | 6/6/6 fused-ring system | researchgate.netmdpi.com |

| Neo-debromoaplysiatoxin C | 10-membered lactone ring rearrangement | nih.gov |

| Neo-debromoaplysiatoxin G | Bicyclo[2.1.1]tetrahydropyran system | nih.gov |

| Neo-debromoaplysiatoxin H | 5/6 fused-dioxygen spiral ring system | nih.govmdpi.com |

| Neo-debromoaplysiatoxin I | Decahydro-5H-pyrano[2,3,4-de]chromen-5-one skeleton | nih.govmdpi.com |

| Neo-debromoaplysiatoxin J | 6/14/6 fused-ring system with a peroxide bridge | nih.govmdpi.com |

The oscillatoxins are another major class of aplysiatoxin-related compounds, often co-isolated from the same cyanobacterial sources. They are structurally characterized by a spirobicyclic system instead of the tricyclic macrolactone ring of traditional aplysiatoxins nih.gov. Despite this difference, they share a common biosynthetic origin and often exhibit related biological activities.

Oscillatoxin E and F: These compounds have been identified from Lyngbya sp. alongside other aplysiatoxin derivatives. Oscillatoxin E has been noted for having one of the strongest Kv1.5 inhibition activities among this class of compounds nih.govresearchgate.net.

Oscillatoxin J, K, L, and M: This group of four analogues was isolated from Lyngbya sp. and all feature a 6/6/12 fused ring system. Their absolute configurations were determined through a combination of single-crystal X-ray diffraction and NMR shift calculations nih.gov. Oscillatoxins J, K, and M exhibited blocking activities against the Kv1.5 ion channel, whereas Oscillatoxin L had minimal effect nih.gov.

| Compound | Key Structural Feature | Noted Biological Activity | Reference |

|---|---|---|---|

| Oscillatoxin E | Spirobicyclic system | Strong Kv1.5 channel inhibition | nih.govresearchgate.net |

| Oscillatoxin F | Spirobicyclic system | - | researchgate.net |

| Oscillatoxin J | 6/6/12 fused ring system | Kv1.5 channel inhibition | nih.gov |

| Oscillatoxin K | 6/6/12 fused ring system | Kv1.5 channel inhibition | nih.gov |

| Oscillatoxin L | 6/6/12 fused ring system | Minimal effect on Kv1.5 channel | nih.gov |

| Oscillatoxin M | 6/6/12 fused ring system | Kv1.5 channel inhibition | nih.gov |

Simple modifications of the 17-debromoaplysiatoxin structure, such as dehydration or methylation, yield other important analogues. These derivatives are crucial for understanding the structure-activity relationships of the parent compound.

Anhydrodebromoaplysiatoxin: This analogue is formed by the dehydration of 17-debromoaplysiatoxin, involving the loss of the hydroxyl group at the C3 position wikipedia.orgnih.gov. It is considered relatively nontoxic compared to the parent compound and is a known activator of protein kinase C (PKC) wikipedia.orgnih.gov.

3-Methoxydebromoaplysiatoxin: In this derivative, the C3 hydroxyl group is replaced by a methoxy (B1213986) group. This modification has been shown to reduce the toxicity of the compound compared to 17-debromoaplysiatoxin nih.govebi.ac.uk. Studies on its anti-Chikungunya virus activity have been reported ebi.ac.uk.

| Compound | Structural Modification from 17-debromoaplysiatoxin | Reference |

|---|---|---|

| Anhydrodebromoaplysiatoxin | Dehydration (loss of C3-OH) | nih.govebi.ac.uknih.gov |

| 3-Methoxydebromoaplysiatoxin | Methylation of C3-OH to C3-OCH3 | nih.govebi.ac.uk |

Structure-Activity Relationship (SAR) Studies

The diverse array of natural and synthetic analogues of 17-debromoaplysiatoxin has enabled detailed structure-activity relationship (SAR) studies. These investigations aim to identify the specific molecular features responsible for the compounds' potent and varied biological effects.

Influence of the Hemiacetal Hydroxyl at C3: The hydroxyl group at the C3 position is critical for the biological activity of 17-debromoaplysiatoxin. Research comparing the parent compound to its analogues, 3-methoxydebromoaplysiatoxin (where the hydroxyl is methylated) and anhydrodebromoaplysiatoxin (where the hydroxyl is eliminated), has demonstrated that this C3-OH group is important for toxicity nih.gov. The dihydroxyvaleryl moiety, which includes this hydroxyl, is thought to be a key recognition domain for interaction with the C1B domain of protein kinase C delta (PKCδ) through hydrogen bonds nih.gov.

Influence of the Methoxy Group at C15: The chiral methoxy group in the side chain (at position C15) has been identified as a key residue for the tumor-promoting activity of 17-debromoaplysiatoxin ebi.ac.uknih.gov. A study involving a synthetic demethoxy analogue revealed that removing this methoxy group led to a slight decrease in tumor-promoting activity both in vitro and in vivo. However, the same modification resulted in higher anti-proliferative activity against several cancer cell lines nih.gov. This suggests that the methoxy group is a key modulator, separating the compound's tumor-promoting and anti-proliferative effects ebi.ac.uknih.gov. This finding was significant as it demonstrated that structural factors other than hydrophobicity in the side chain could distinctly affect the biological activities of 17-debromoaplysiatoxin nih.gov.

Role of Spiroketal Moiety Hydrophobicity in Modulating Biological Activity

The spiroketal moiety of Aplysiatoxin, 17-debromo- and its analogues plays a critical role in dictating their biological profiles. Research has consistently demonstrated that the local hydrophobicity around this structural feature is a key determinant of their antiproliferative activity. nih.gov Modifications that increase the hydrophobicity of the spiroketal region have been shown to enhance the biological potency of these compounds.

A significant example of this is the methylation of the simplified analogue, Aplog-1. The introduction of a methyl group at the C10 position of the spiroketal moiety to create 10-methyl-aplog-1 results in a substantial increase in its biological activity. This enhanced activity is attributed to a stronger binding affinity to the C1B domains of novel PKC isozymes (δ, η, and θ), with binding affinities approximately 10-20 times greater than that of the parent compound, Aplog-1. nih.gov This increased affinity translates to a marked inhibition of the growth of numerous human cancer cell lines. nih.gov

Further structural optimization has led to the synthesis of dimethylated derivatives of Aplog-1. Specifically, 10,12-dimethyl-aplog-1 demonstrated even stronger inhibitory effects on the growth of several human cancer cell lines compared to both 10-methyl-aplog-1 and the parent compound, debromoaplysiatoxin. nih.gov Conversely, 4,10-dimethyl-aplog-1 exhibited antiproliferative activity similar to that of 10-methyl-aplog-1 and debromoaplysiatoxin, but also displayed weak tumor-promoting and proinflammatory activities. nih.gov

The following interactive table summarizes the binding affinities of selected Aplog-1 analogues to the PKCδ-C1B domain, highlighting the impact of spiroketal modifications on target engagement.

This data underscores the principle that increasing the hydrophobicity of the spiroketal moiety through methylation can significantly enhance the binding affinity to PKC isozymes, a key factor in the antiproliferative activity of these compounds.

Design Principles for Modulating Biological Profiles (e.g., Simplified Analogues like Aplog-1)

The potent but often toxic biological activities of natural products like Aplysiatoxin, 17-debromo- have driven the development of simplified analogues with more desirable therapeutic profiles. The primary design principle behind these efforts is to retain the essential pharmacophore responsible for the desired biological activity (e.g., antiproliferative effects) while eliminating structural features associated with toxicity (e.g., tumor-promoting activity).

Aplog-1 serves as a prime example of this design strategy. It is a simplified analogue of debromoaplysiatoxin that exhibits antiproliferative activity against several human cancer cell lines but lacks the potent tumor-promoting and proinflammatory activities of its parent compound. nih.gov The simplification of the molecular structure makes Aplog-1 and its derivatives more synthetically accessible, facilitating further structure-activity relationship (SAR) studies and the development of potential anticancer drug leads. tandfonline.comkagawa-u.ac.jp

Key design principles for modulating the biological profiles of these simplified analogues include:

Modification of the Spiroketal Moiety: As discussed previously, altering the hydrophobicity of the spiroketal can fine-tune biological activity. The synthesis of analogues with modifications to the spiroketal rings, such as the removal of the B-ring, has been explored to understand the conformational requirements for PKC binding and antiproliferative activity. kagawa-u.ac.jpnih.gov

Simplification of the Macrolide Ring: The core structure of Aplog-1 represents a significant simplification of the natural product, making it a more tractable scaffold for chemical modification.

Separation of Antiproliferative and Tumor-Promoting Activities: A major goal is to design analogues that are potent PKC activators and antiproliferative agents but are devoid of the tumor-promoting effects of the parent compounds. The development of 10,12-dimethyl-aplog-1, which shows strong antiproliferative effects without tumor-promoting or proinflammatory activities, exemplifies the success of this approach. nih.govtandfonline.com

The antiproliferative activities of debromoaplysiatoxin and its simplified analogues against various human cancer cell lines are presented in the interactive table below, illustrating the successful application of these design principles.

These design strategies, centered on the simplification of the natural product scaffold and the targeted modification of key structural features like the spiroketal moiety, have proven effective in generating novel compounds with potent anticancer activity and improved safety profiles.

Chemical Synthesis Approaches to Aplysiatoxin, 17 Debromo and Its Analogues

Total Synthesis Strategies

The total synthesis of aplysiatoxins is a significant undertaking, marked by the challenge of assembling a complex, stereochemically rich structure. The core structure features a macrocyclic lactone, a poly-substituted aromatic ring, and a dense array of stereocenters, including a spiroketal moiety.

The synthesis of natural products with complex polycyclic systems presents numerous challenges, and 17-debromoaplysiatoxin is no exception nih.gov. The primary hurdles in its synthesis include:

Stereocontrol: The molecule contains multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry throughout a lengthy synthetic sequence is a paramount challenge.

Construction of the Spiroketal: The formation of the spiroketal moiety requires precise control over thermodynamic and kinetic factors to ensure the desired stereochemical outcome.

Macrolactonization: The closure of the large lactone ring is often a difficult step, susceptible to competing side reactions such as dimerization or polymerization, and is highly dependent on the conformation of the seco-acid precursor.

Protection Group Strategy: A complex and carefully orchestrated protecting group strategy is necessary to differentiate the numerous hydroxyl groups present in the molecule, allowing for their selective manipulation at various stages of the synthesis.

To navigate the challenges inherent in the synthesis of 17-debromoaplysiatoxin, chemists have employed a range of powerful synthetic methods. The landmark total synthesis by Kishi and colleagues in 1987 demonstrated the application of several key strategies to assemble debromoaplysiatoxin (B1238331) and aplysiatoxin (B1259571) acs.org. While specific details on heteroatom Diels-Alder cyclization were not prominent in the initial key syntheses, the following methodologies have been crucial:

Acid-Catalyzed Isomerization for Spiroketal Formation: The construction of the spirobicyclic ring system is a critical step. Synthetic strategies have focused on creating the necessary dihydroxy ketone precursor, which can then undergo acid-catalyzed cyclization and isomerization to form the thermodynamically stable spiroketal with the correct stereochemistry acs.org.

Macrocyclization: The formation of the macrodiolide ring is a cornerstone of the synthesis. This is typically achieved in the late stages through macrolactonization of a carefully designed hydroxy acid (seco-acid) precursor. Various reagents and conditions can be employed to facilitate this ring-closing reaction, which is often a yield-limiting step acs.org.

The first total synthesis of debromoaplysiatoxin and aplysiatoxin by the Kishi group validated the assigned structures and provided a benchmark for subsequent synthetic endeavors acs.org. Since this seminal work, research has continued, focusing not only on refining the synthesis of the natural products themselves but also on preparing related structures and analogues. For instance, synthetic efforts have been directed towards the oscillatoxins, which are structurally related to the aplysiatoxins. These efforts have led to the total synthesis of molecules like oscillatoxin D, further demonstrating the maturity of synthetic strategies for this class of compounds.

Convergent and Divergent Synthetic Routes for Analogues

The demand for analogues of 17-debromoaplysiatoxin for structure-activity relationship (SAR) studies has driven the development of flexible synthetic routes.

Convergent Synthesis: This strategy involves the independent synthesis of key molecular fragments, which are then joined together. For aplysiatoxin analogues, a convergent approach might involve synthesizing the aromatic side chain, the spiroketal-containing fragment, and the aliphatic chain separately before their sequential coupling and final macrocyclization. This approach is advantageous for creating a variety of analogues, as modifications can be made to one fragment without requiring a complete re-synthesis from the beginning. A convergent synthesis of aplysiatoxin analogues based on a combination of ring-closing and cross-metathesis has been investigated to create derivatives with different side chains researchgate.net.

Divergent Synthesis: In this approach, a common intermediate is synthesized and then elaborated into a variety of different target molecules. This is particularly efficient for creating a library of related analogues. For example, a key intermediate containing the core macrocycle could be functionalized at a late stage to introduce different groups on the aromatic ring or modify the side chain, leading to a diverse set of final products from a single advanced precursor clockss.org.

Development of Simplified Analogues for Research Applications (e.g., Aplog-1 and its derivatives)

Given the synthetic complexity of 17-debromoaplysiatoxin, which can hinder its availability for extensive biological research, significant effort has been invested in designing and synthesizing simplified, more accessible analogues. The goal is to retain the key pharmacophoric features responsible for biological activity while reducing the structural complexity.

A prominent example is Aplog-1 , a simplified analogue of debromoaplysiatoxin tandfonline.com. Researchers have developed Aplog-1 and its derivatives as promising leads for anticancer drugs, exhibiting potent anti-proliferative activity without the potent tumor-promoting effects of the parent compound kyoto-u.ac.jpnih.gov. The synthesis of these analogues, while still challenging, is often significantly shorter than that of the natural product. For example, the synthesis of 10-Me-aplog-1 involved a 23-step longest linear sequence kagawa-u.ac.jpnih.gov.

To further improve synthetic accessibility, new designs have been explored, such as replacing the complex spiroketal moiety with a more easily synthesized cyclic ketal derived from (R)-(−)-carvone. This led to a new analogue synthesized in just an 8-step sequence, which still showed comparable antiproliferative activity to other simplified analogues nih.govoup.com. These studies highlight a strategic approach to drug discovery where synthetic feasibility is a key design parameter.

Table 1: Comparison of Synthetic Complexity and Activity for Aplysiatoxin Analogues

| Compound | Key Structural Feature | Longest Linear Sequence (LLS) | Biological Activity Highlight |

|---|---|---|---|

| 10-Me-aplog-1 | Simplified macrocycle and spiroketal | 23 steps kagawa-u.ac.jpnih.gov | Potent antiproliferative activity kagawa-u.ac.jp |

| (R)-(-)-carvone-based analog | Spiroketal replaced with cyclic ketal | 8 steps nih.govoup.com | Antiproliferative activity comparable to other aplogs nih.govoup.com |

| Amide-aplog-1 | C-1 ester replaced with an amide | N/A | Negligible antiproliferative and cytotoxic activities nih.govtandfonline.com |

Collective Synthesis Approaches for Biosynthetically Related Compounds

Recent synthetic strategies have moved towards "collective synthesis," which aims to prepare multiple, biosynthetically related natural products from a common intermediate. This bio-inspired approach is highly efficient and provides insights into potential biosynthetic pathways.

A study focused on a collective synthesis of aplysiatoxin and oscillatoxin analogues was based on the hypothesis that aplysiatoxin could be a common biosynthetic precursor nih.govacs.org. The research revealed that the core structure of aplysiatoxin possesses unique reactivities that, under specific conditions, can be leveraged to access the distinct ring structures of five different analogues. This strategy allowed for the synthesis of the O-methyl derivatives of neo-deBr-ATX-B, OTX-H, OTX-D, neo-deBr-ATX-H, and OTX-I from a main fragment of aplysiatoxin in just a few steps. Such an approach not only provides access to a range of natural products but also enables the synthesis of unnatural analogues for further biological evaluation nih.govacs.org.

Molecular and Cellular Mechanisms of Action of Aplysiatoxin, 17 Debromo

Protein Kinase C (PKC) Activation and Modulation

Aplysiatoxin (B1259571), 17-debromo- is a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways. mdpi.comnih.govnih.gov Its mechanism of action involves direct interaction with the regulatory domains of PKC, leading to conformational changes that unleash its catalytic activity.

Binding to PKC C1 Domains

The activation of PKC by Aplysiatoxin, 17-debromo- is mediated through its high-affinity binding to the cysteine-rich C1 domains of these enzymes. nih.gov The C1 domain is the binding site for the endogenous second messenger diacylglycerol (DAG) and other structurally diverse natural products, including phorbol esters and aplysiatoxins. nih.gov The dihydroxyvaleryl moiety within the structure of Aplysiatoxin, 17-debromo- is a key recognition domain that facilitates this interaction. mdpi.comnih.gov This interaction is believed to occur through the formation of hydrogen bonds with the PKCδ C1B domain, mimicking the action of DAG. mdpi.comnih.gov

The binding of Aplysiatoxin, 17-debromo- to the C1 domain induces a conformational change in the PKC molecule. This change relieves the autoinhibitory constraint imposed by the pseudosubstrate domain, which in the inactive state of the enzyme, occupies the substrate-binding cavity. cellsignal.comfrontiersin.org

Downstream Signaling Pathways Mediated by PKC Activation

The activation of specific PKC isozymes by Aplysiatoxin, 17-debromo- initiates a cascade of downstream signaling events that regulate a multitude of cellular processes. These processes include gene expression, cell proliferation, and apoptosis. cellsignal.commdpi.com The specific downstream pathways activated are dependent on the PKC isozyme, cell type, and the subcellular localization of the activated enzyme. ucsd.edumdpi.com

Several key signaling pathways are known to be modulated by PKC activation. For instance, in certain cancer cell lines, PKCα activation can stimulate the ERK1/2/NF-κB and ERK1/2/c-Jun/AP-1 pathways, which are involved in cell proliferation and migration. nih.gov Another critical pathway involves the PI3K/PDK1/PKCι/BAD signaling cascade, which plays a role in cell survival. nih.gov Furthermore, PKC activation is linked to the production of reactive oxygen species (ROS) through the activation of NADPH oxidase (Nox) enzymes, which can, in turn, influence various cellular responses. mdpi.com The activation of PKC can also lead to the phosphorylation and regulation of a wide array of protein substrates, including ion channels, growth factor receptors, and transcription factors. nih.govharvard.edu

Ion Channel Modulation

Beyond its well-established role as a PKC activator, Aplysiatoxin, 17-debromo- and its analogs also exhibit significant modulatory effects on ion channels, particularly voltage-gated potassium channels.

Inhibition of Voltage-Gated Potassium Channels (e.g., Kv1.5)

Aplysiatoxin, 17-debromo- and several of its analogs have been identified as potent inhibitors of the voltage-gated potassium channel Kv1.5. nih.govnih.govnih.govuky.edu The Kv1.5 channel is responsible for the ultrarapid activating delayed rectifier K+ current (IKur), which plays a crucial role in the repolarization of the cardiac action potential, particularly in the human atria. nih.gov

Studies on various natural and synthetic analogs of debromoaplysiatoxin (B1238331) have demonstrated their ability to block Kv1.5 channels with varying potencies. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to block 50% of the channel's current.

| Compound | IC50 Value for Kv1.5 Inhibition (μM) |

|---|---|

| neo-debromoaplysiatoxin B | 0.30 ± 0.05 |

| neo-debromoaplysiatoxin E | 1.22 ± 0.22 |

| neo-debromoaplysiatoxin J | 1.64 ± 0.15 |

| neo-debromoaplysiatoxin I | 2.59 ± 0.37 |

| neo-debromoaplysiatoxin F | 2.85 ± 0.29 |

| neo-debromoaplysiatoxin A | 6.94 ± 0.26 |

Implications for Cellular Electrophysiology in Research Contexts

The ability of Aplysiatoxin, 17-debromo- to inhibit Kv1.5 channels has significant implications for cellular electrophysiology, particularly in the context of cardiac research. Because the Kv1.5 channel is predominantly expressed in the atria and not the ventricles, it has emerged as a key molecular target for the development of treatments for atrial tachyarrhythmias with minimal ventricular side effects. nih.gov

In a research setting, Aplysiatoxin, 17-debromo- and its analogs serve as valuable pharmacological tools to probe the structure and function of Kv1.5 channels. By studying the interaction of these molecules with the channel, researchers can gain insights into the mechanisms of channel gating and ion permeation. Furthermore, the structure-activity relationship studies of different debromoaplysiatoxin analogs help in identifying the key chemical moieties responsible for channel inhibition, which can guide the design of more potent and selective Kv1.5 inhibitors. nih.gov The modulation of Kv1.5 by these compounds directly impacts the repolarization phase of the action potential in atrial cells, making them useful for studying the electrophysiological basis of atrial fibrillation and for screening potential anti-arrhythmic drugs.

Elucidation of Dual Biological Activities: Tumor Promotion and Antiproliferation

Aplysiatoxin, 17-debromo- exhibits a fascinating and complex biological profile, characterized by both tumor-promoting and antiproliferative activities. This duality is a subject of intense scientific investigation, with research focused on understanding the structural and mechanistic bases for these opposing effects.

The structure of 17-debromoaplysiatoxin contains specific chemical moieties that are critical for its interaction with cellular targets and, consequently, for its biological activities. The dihydroxyvaleryl moiety present in the molecule is recognized as a key pharmacophore that interacts with the C1B domain of protein kinase C delta (PKCδ). This interaction is crucial for the activation of PKC and the subsequent downstream signaling events that can lead to either cell proliferation or apoptosis.

Furthermore, structure-activity relationship studies on aplysiatoxin analogues have shed light on the determinants of its tumor-promoting versus antiproliferative effects. For instance, the hemi-acetal hydroxyl group at position 3 and the methoxy (B1213986) group at position 15 have been implicated in the tumor-promoting activity of these compounds. Modifications or removal of these groups can lead to an increase in antiproliferative activity, suggesting that it is possible to uncouple the two opposing biological effects through chemical synthesis of new analogues.

The variability in cellular responses to 17-debromoaplysiatoxin can be attributed to the heterogeneity of its interactions with different cellular receptors and signaling pathways. The observation that 17-debromoaplysiatoxin exhibits different potencies for inhibiting EGFR binding and stimulating lipid metabolite release provides strong evidence for this concept.

This differential activity suggests that the compound may interact with multiple isoforms of its primary target, protein kinase C, with varying affinities, or that it may engage with other, as-yet-unidentified cellular receptors. The specific cellular context, including the expression levels of different PKC isoforms and other signaling proteins, will ultimately determine whether a cell undergoes a proliferative or an antiproliferative response upon exposure to 17-debromoaplysiatoxin. This highlights the complexity of the cellular signaling network and the challenges in predicting the biological outcome of a compound with multiple potential targets.

Biological Activities and Research Applications of Aplysiatoxin, 17 Debromo and Its Analogues

Tumor Promotion Research

Aplysiatoxin (B1259571), 17-debromo-, also known as debromoaplysiatoxin (B1238331), is a toxin produced by the marine cyanobacterium Lyngbya majuscula. It has been a subject of significant interest in cancer research due to its potent biological activities, particularly its role as a tumor promoter.

Aplysiatoxin, 17-debromo- has been investigated as a tumor promoter within the framework of the two-stage chemical carcinogenesis model, most notably in mouse skin. This experimental model is a cornerstone for studying the sequential development of tumors and involves two distinct stages: initiation and promotion mdpi.com. Initiation is achieved through a single, sub-carcinogenic dose of a chemical carcinogen, such as 7,12-dimethylbenz[a]anthracene (DMBA), which causes an irreversible genetic mutation in the cells mdpi.com. This initial event, however, is not sufficient to cause tumor formation.

The promotion stage involves the repeated application of a tumor-promoting agent, such as Aplysiatoxin, 17-debromo-, to the initiated skin mdpi.com. Unlike initiators, promoters are typically not mutagenic themselves. Instead, they induce changes in gene expression and signaling pathways that lead to the clonal expansion of the initiated cells, ultimately resulting in the formation of benign tumors, or papillomas mdpi.com. Research has demonstrated that Aplysiatoxin, 17-debromo- can induce ornithine decarboxylase activity when applied to mouse skin, an effect also seen with other potent tumor promoters and considered a marker of the promotion phase pnas.org. These studies in mouse skin models have been instrumental in characterizing the tumor-promoting capabilities of Aplysiatoxin, 17-debromo- and its analogues nih.govnih.gov.

The tumor-promoting activity of Aplysiatoxin, 17-debromo- has been extensively compared to other well-known classes of tumor promoters, primarily phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) and indole alkaloids such as teleocidins nih.govnih.gov. Despite their significant structural differences, these compounds share a common mechanism of action pnas.orgnih.gov.

Research indicates that the biological activities of aplysiatoxins and teleocidins are mediated by their binding to the same cellular receptors used by phorbol esters nih.gov. Studies comparing Aplysiatoxin, 17-debromo- with its parent compound, aplysiatoxin, and with TPA and teleocidin, have revealed differences in potency. For instance, Aplysiatoxin, 17-debromo- is approximately 10 times less potent than aplysiatoxin in inhibiting the binding of epidermal growth factor and phorbol-12,13-dibutyrate to their respective receptors nih.gov. However, it was found to be equipotent with aplysiatoxin in stimulating the release of lipid metabolites from pre-labeled cells nih.gov. In some in vitro assays, the potency of Aplysiatoxin, 17-debromo- was found to be weaker than that of TPA, dihydroteleocidin B, teleocidin, and lyngbyatoxin A pnas.org. These comparative analyses are crucial for understanding the structure-activity relationships that govern the potency of tumor promoters.

The study of Aplysiatoxin, 17-debromo- and its analogues has significantly contributed to the understanding of the molecular mechanisms underlying tumor promotion. A key finding is that these structurally diverse compounds all exert their effects through the activation of protein kinase C (PKC), a family of enzymes that play a critical role in cellular signal transduction pathways controlling proliferation, differentiation, and apoptosis nih.govnih.gov.

The ability of Aplysiatoxin, 17-debromo-, phorbol esters, and teleocidins to bind to and activate PKC, despite their different chemical structures, led to the development of pharmacophore models nih.gov. These models help to identify the key structural features necessary for PKC activation, providing strong experimental support for the structural basis of how the enzyme is activated nih.gov. Research on simplified, synthetic analogues of Aplysiatoxin, 17-debromo- has further clarified which parts of the molecule are essential for its biological activity. This has allowed scientists to dissociate the tumor-promoting effects from other activities, such as antiproliferative effects, and to develop unique PKC activators that may have therapeutic potential nih.gov. By studying how these compounds interact with PKC isozymes, researchers gain deeper insight into the complex signaling cascades that are dysregulated during carcinogenesis nih.govmdpi.com.

Antiproliferative and Cytotoxic Activities in Research Models

While known as a tumor promoter, Aplysiatoxin, 17-debromo- also exhibits antiproliferative and cytotoxic properties against various cancer cells, highlighting its complex biological profile. This dual activity has made it and its derivatives subjects of interest for potential anticancer applications.

Aplysiatoxin, 17-debromo- has demonstrated notable efficacy against specific cancer cell lines in research settings. Early studies identified its activity against the P-388 murine lymphocytic leukemia cell line nih.gov. Chloroform extracts from seaweeds of the Oscillatoriaceae family, from which Aplysiatoxin, 17-debromo- was isolated, showed activity against P-388 leukemia nih.gov. Subsequent research confirmed that Aplysiatoxin, 17-debromo- was an active compound responsible for this antileukemia activity nih.govwikiwand.com.

Beyond leukemia cells, the antiproliferative activities of Aplysiatoxin, 17-debromo- and its analogues have been evaluated against a range of human cancer cell lines nih.govnih.gov. For example, simplified analogues have been tested for their growth-inhibitory effects on cell lines such as HeLa (cervical cancer), HT-29 (colon cancer), and A549 (lung cancer) nih.gov. This research demonstrates the broad-spectrum potential of these compounds, although their efficacy varies between different cell types.

The in vitro selectivity and potency of Aplysiatoxin, 17-debromo- and its derivatives are areas of active investigation. While many aplysiatoxin-related compounds are potent PKC activators, their downstream effects can range from tumor promotion to antiproliferative and pro-apoptotic activities nih.gov. Research focuses on understanding the structural features that determine this functional selectivity.

Studies on simplified analogues, such as 10-Me-aplog-1, have shown that it is possible to retain antiproliferative activity while reducing or eliminating tumor-promoting and pro-inflammatory effects nih.gov. The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cell lines. For instance, the toxicity of Aplysiatoxin, 17-debromo- has been demonstrated in a brine shrimp toxicity assay, where it was found to be the most toxic among several tested aplysiatoxin derivatives nih.gov. The exploration of these structure-activity relationships is key to developing novel PKC activators that could serve as leads for cancer therapeutics, harnessing the antiproliferative effects while minimizing the adverse activities associated with tumor promotion nih.gov.

Interactive Data Table: In Vitro Activity of Aplysiatoxin, 17-debromo-

| Assay System | Observed Effect | Reference |

|---|---|---|

| P-388 Mouse Lymphatic Leukemia | Antileukemia Activity | nih.govwikiwand.com |

| Brine Shrimp Toxicity Assay | IC₅₀ = 0.34 ± 0.036 µM | nih.gov |

| Epidermal Growth Factor Receptor Binding | ~10-fold weaker than aplysiatoxin | nih.gov |

| Phorbol-12,13-dibutyrate Receptor Binding | ~10-fold weaker than aplysiatoxin | nih.gov |

Structural Modifications to Enhance Antiproliferative Efficacy and Reduce Tumor Promotion

Aplysiatoxin, 17-debromo- (also known as debromoaplysiatoxin) presents a dual biological profile, exhibiting both potent tumor-promoting and antiproliferative activities. wikipedia.org This dichotomy has driven research into structural modifications aimed at separating these two effects, with the goal of developing analogues that retain or enhance antiproliferative efficacy while minimizing or eliminating tumor-promoting properties. The primary mechanism for both activities is the activation of protein kinase C (PKC) isozymes. wikipedia.org

Key structural features responsible for the tumor-promoting activity have been identified, providing a roadmap for targeted modifications. Studies have suggested that the hemi-acetal hydroxy group at position C3 and the methoxy (B1213986) group in the side chain are significant contributors to tumor promotion. wikipedia.org For instance, removal of the methoxy group was found to increase antiproliferative activity without altering the tumor-promoting effect. wikipedia.org

This understanding has led to the development of simplified, synthetically accessible analogues. A notable example is aplog-1, which was designed to mimic the PKC-binding domain of debromoaplysiatoxin. Aplog-1 demonstrated significant antiproliferative activity against various human cancer cell lines but was devoid of the tumor-promoting and inflammatory activities characteristic of the parent compound. Further structure-activity relationship studies on aplog-1 have explored modifications to enhance its potency and stability. For example, 10-methyl-aplog-1 (10MA-1) was synthesized and found to bind to novel PKC isozymes (δ, ε, η, and θ) with 10–20 times stronger affinity than aplog-1, while its inflammatory and tumor-promoting activities remained significantly weaker than those of debromoaplysiatoxin.

Research has also shown that the antiproliferative compounds, such as aplog-1, exhibit a degree of selectivity for novel PKC isozymes (PKCδ, PKCη, and PKCθ), whereas potent tumor promoters like the original aplysiatoxins bind strongly to both conventional and novel PKCs. wikipedia.org This differential binding is believed to be a key factor in separating the desired antiproliferative effects from the undesirable tumor-promoting activity.

Table 1: Comparison of Biological Activities of Aplysiatoxin, 17-debromo- and its Analogue

| Compound | Key Structural Feature | Antiproliferative Activity | Tumor-Promoting/Inflammatory Activity |

|---|---|---|---|

| Aplysiatoxin, 17-debromo- | Natural Product | Yes | Potent |

| Aplog-1 | Simplified Analogue | Yes | Negligible |

| 10-methyl-aplog-1 | Methylated Analogue | Enhanced | Significantly Weaker |

Antileukemic Activity

Aplysiatoxin, 17-debromo- has demonstrated notable activity against leukemia cells in preclinical studies. Research has shown that it is active against the P-388 lymphocytic mouse leukemia cell line. wikipedia.org Chloroform extracts from seaweeds of the Oscillatoriaceae family, from which debromoaplysiatoxin was isolated, showed activity against this specific leukemia model. The compound itself was identified as the active agent responsible for this antileukemic effect.

In studies with mice bearing P-388 lymphocytic leukemia, treatment with debromoaplysiatoxin resulted in a positive antileukemic response. wikipedia.org However, it was noted that these therapeutic responses were observed at doses approaching the level of significant toxicity (LD50) in the animal models, highlighting the compound's narrow therapeutic index. wikipedia.org The mechanism underlying its antileukemic action is linked to its potent activation of Protein Kinase C (PKC), a critical enzyme in cellular signal transduction that can influence cell proliferation and apoptosis.

Antiviral Activities

Inhibition of Viral Replication (e.g., Chikungunya Virus) in Cellular Models

Aplysiatoxin, 17-debromo- and its related analogues have been identified as inhibitors of viral replication. A significant study investigated their effects on the Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes. In this research, debromoaplysiatoxin and its debrominated analogues demonstrated a dose-dependent inhibition of CHIKV replication in infected SJCRH30 cells.

Aplysiatoxin, 17-debromo- was shown to be a particularly potent inhibitor. Post-treatment experiments, where the compound was added to cells after viral infection, yielded significant anti-CHIKV activity. The absence of the bromine atom in the debromo- analogues appeared to enhance their antiviral properties.

Table 2: Anti-Chikungunya Virus (CHIKV) Activity of Aplysiatoxin, 17-debromo- and its Analogue

| Compound | EC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Aplysiatoxin, 17-debromo- | 1.3 | 10.9 |

| 3-methoxydebromoaplysiatoxin | 2.7 | 9.2 |

EC50 (Half-maximal effective concentration) represents the concentration of the compound that inhibits 50% of viral replication. SI (Selectivity Index) is the ratio of cytotoxicity to antiviral activity (CC50/EC50), with higher values indicating greater selectivity for antiviral effects.

The antiviral effects were observed at concentrations that caused minimal cytotoxicity, indicating a favorable selectivity index for these compounds.

Proposed Mechanisms of Antiviral Action

The precise mechanism by which Aplysiatoxin, 17-debromo- and its analogues exert their antiviral effects is still under investigation, but initial studies provide some insights. The timing of the drug administration in cellular models is key to understanding the potential target. In studies with the Chikungunya virus, the compounds were most effective when administered after the virus had already entered the host cells (post-treatment). Pre-treatment of cells with the compounds before infection did not result in significant inhibition.

This finding strongly suggests that the antiviral mechanism of action does not involve blocking viral entry into the cell. Instead, the compounds likely target a subsequent step in the viral replication cycle that occurs within the cytoplasm of the host cell. The activation of Protein Kinase C (PKC) by these compounds is a well-established biological effect, and it is plausible that this interaction plays a role in disrupting the cellular machinery that the virus hijacks for its own replication. Further research is needed to elucidate the specific host or viral proteins involved in this inhibitory process.

Immunomodulatory Properties

The immunomodulatory properties of Aplysiatoxin, 17-debromo- are primarily characterized by its ability to induce a potent pro-inflammatory response. This effect is intrinsically linked to its mechanism of action as a powerful activator of Protein Kinase C (PKC). PKC is a family of enzymes that plays a central role in the signal transduction pathways of numerous immune cells, including macrophages and lymphocytes.

By activating PKC, debromoaplysiatoxin can trigger a cascade of downstream signaling events that lead to the activation of immune cells and the production of inflammatory mediators. This potent activation can be considered a significant modulation of the immune system, shifting it towards a strong pro-inflammatory state. While the term "immunomodulatory" can encompass both suppressive and stimulatory effects, the current body of research on debromoaplysiatoxin focuses almost exclusively on its immunostimulatory and pro-inflammatory actions, which are detailed further in the context of its role as an inflammatory agent.

Role as Inflammatory Agents in Experimental Models

Aplysiatoxin, 17-debromo- is a well-documented and potent inflammatory agent, a property that has been demonstrated across various experimental models. It is recognized as the causative agent of "swimmers' itch" or seaweed dermatitis, which occurs after skin contact with the cyanobacteria that produce it.

In controlled experimental settings, the topical application of debromoaplysiatoxin has been shown to induce severe cutaneous inflammatory reactions.

In humans: Topical application can produce an irritant pustular folliculitis.

In animal models: Studies on mice and rabbits have shown that application of the toxin leads to erythema (redness), edema (swelling), and even sloughing of the skin. nih.govmdpi.com The compound is highly active, producing dermatitis on a murine ear at doses as low as 0.005 nmol per ear. nih.govmdpi.com

The mechanism underlying this intense inflammatory response is the activation of Protein Kinase C (PKC) isozymes. Activation of PKC in skin cells is known to induce inflammation. This property, while detrimental from a toxicological standpoint, makes Aplysiatoxin, 17-debromo- a valuable tool in experimental research for studying the cellular and molecular pathways of inflammation and the mechanisms of tumor promotion.

Advanced Research Methodologies for Aplysiatoxin, 17 Debromo Studies

Analytical Techniques for Isolation and Purification

The initial step in studying Aplysiatoxin (B1259571), 17-debromo- involves its separation from the complex mixture of metabolites produced by the source organism, typically a marine cyanobacterium. This is achieved through a combination of extraction and chromatographic techniques.

Following initial extraction, crude extracts are often subjected to various chromatographic fractionations. A pivotal technique in the purification of Aplysiatoxin, 17-debromo- and its analogs is semi-preparative reversed-phase high-performance liquid chromatography (HPLC). This method allows for the separation of compounds based on their hydrophobicity. For instance, in the isolation of related neo-debromoaplysiatoxin derivatives, a C-18 column is often employed with a mobile phase consisting of a gradient of acetonitrile and water. nih.govmdpi.com The separation is monitored using a UV detector, typically at 220 nm, allowing for the collection of fractions containing the compounds of interest. nih.govmdpi.com

The process of isolating Aplysiatoxin, 17-debromo- begins with the extraction of the freeze-dried source organism, such as the cyanobacterium Lyngbya sp., using organic solvents. nih.gov Liquid-liquid extraction is a common initial step to partition compounds based on their solubility in different immiscible solvents. nih.gov The resulting crude extract is then typically subjected to multiple chromatographic steps, including fractionation over silica gel or reversed-phase materials like octadecylsilyl (ODS) silica. mdpi.com These preliminary separation steps are essential to reduce the complexity of the mixture before final purification by HPLC. mdpi.com

Spectroscopic and Diffraction Methods for Structural Elucidation

Once a pure sample of Aplysiatoxin, 17-debromo- is obtained, a combination of powerful spectroscopic and diffraction techniques is employed to determine its chemical structure and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for complex organic molecules like Aplysiatoxin, 17-debromo-. A comprehensive suite of NMR experiments is utilized to piece together the molecular framework.

1D and 2D NMR: One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental for determining the planar structure. jaypeedigital.com Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to establish spin systems within the molecule. mdpi.comlibretexts.org Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) proton-carbon connectivities, which is crucial for assembling the carbon skeleton. mdpi.comresearchgate.net

COSY and TOCSY: COSY experiments are instrumental in identifying protons that are coupled to each other, typically through two or three bonds. oxinst.com Total Correlation Spectroscopy (TOCSY) extends this by creating correlations between all protons within a spin system, not just those that are directly coupled. libretexts.org This is particularly useful for identifying all the protons belonging to a specific structural fragment. libretexts.org

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. libretexts.orgwiley.com This is critical for determining the relative stereochemistry of the molecule by identifying which protons are close to each other in space. semanticscholar.org

GIAO NMR Shift Calculation and DP4+ Analysis: To determine the absolute configuration, experimental NMR data is often compared with theoretical data calculated for possible stereoisomers. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is used to calculate theoretical ¹³C and ¹H NMR chemical shifts for different potential structures. nih.govnih.gov The DP4+ probability analysis is then employed to statistically compare the calculated chemical shifts with the experimental values, allowing for the assignment of the most probable stereoisomer with a high degree of confidence. nih.govnih.gov

| Experiment | Information Provided |

|---|---|

| ¹H NMR | Provides information about the proton environment and multiplicity. |

| ¹³C NMR | Indicates the number and types of carbon atoms (quaternary, methine, methylene, methyl). |

| COSY | Identifies proton-proton couplings through 2-3 bonds. |

| TOCSY | Correlates all protons within a spin system. |

| HSQC | Correlates protons with their directly attached carbons. |

| HMBC | Shows longer-range (2-3 bond) proton-carbon correlations. |

| NOESY | Reveals through-space proximity of protons, aiding in stereochemical assignment. |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a vital tool for determining the elemental composition of a molecule. nih.gov This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. nih.govnih.gov For instance, the molecular formula of a related compound, neo-debromoaplysiatoxin I, was determined to be C₂₇H₄₀O₇ based on its HR-ESI-MS data, which showed an ion at m/z 499.2668 [M + Na]⁺. nih.gov

In cases where a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive method for determining the absolute configuration. nih.gov This technique involves diffracting X-rays through the crystal lattice, which provides a detailed three-dimensional map of the electron density of the molecule, unambiguously establishing the spatial arrangement of all atoms. nih.govspringernature.com While powerful, obtaining high-quality crystals of complex natural products can be challenging. researchgate.net

Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Circular Dichroism (CD) spectroscopy is a powerful analytical technique employed to determine the absolute configuration of chiral molecules such as Aplysiatoxin, 17-debromo-. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting CD spectrum provides critical information about the three-dimensional arrangement of atoms, or stereochemistry, within the molecule.

In the study of Aplysiatoxin, 17-debromo- and its analogs, experimental CD spectra are compared with theoretical spectra calculated for possible stereoisomers. This comparison allows for the unambiguous assignment of the absolute configuration of the molecule's chiral centers. For instance, the absolute stereochemistry of novel neo-debromoaplysiatoxins has been successfully determined by comparing their experimental CD spectra with the calculated spectra of different potential isomers. nih.gov This approach is particularly valuable for complex natural products where traditional methods like X-ray crystallography may be challenging due to difficulties in obtaining suitable crystals.

Biological Assay Systems for Mechanism of Action and Activity Profiling

Protein Kinase C (PKC) Binding and Activity Assays (e.g., Competitive Binding, Translocation Assays)

Aplysiatoxin, 17-debromo- and its congeners are known to be potent activators of protein kinase C (PKC), a family of enzymes that play crucial roles in cellular signal transduction and are implicated in cancer development. nih.govmdpi.com The biological activity of these compounds is often evaluated through PKC binding and activity assays.

Competitive Binding Assays: These assays are used to determine the affinity of Aplysiatoxin, 17-debromo- for PKC. The principle involves the competition between the test compound and a radiolabeled ligand, typically a phorbol ester like [³H]phorbol-12,13-dibutyrate (PDBu), for binding to the C1 domain of PKC. nih.gov The ability of Aplysiatoxin, 17-debromo- to displace the radiolabeled phorbol ester from its binding site is measured, and from this, its binding affinity (often expressed as the inhibitory constant, Ki) can be calculated. Studies have shown that while Aplysiatoxin, 17-debromo- is a potent PKC activator, it can be about 10-fold weaker than aplysiatoxin in inhibiting phorbol ester binding. nih.gov

Translocation Assays: Upon activation, many PKC isoforms translocate from the cytosol to specific cellular membranes, such as the plasma membrane or the Golgi apparatus. Translocation assays monitor this movement as an indicator of PKC activation. nih.gov This can be visualized using immunofluorescence microscopy with antibodies specific to the PKC isoform of interest or by using fluorescently tagged PKC constructs. The redistribution of the enzyme from a diffuse cytosolic pattern to distinct membrane-associated locations in response to treatment with Aplysiatoxin, 17-debromo- provides evidence of its ability to activate PKC in a cellular context. nih.gov

Cell-Based Assays for Proliferation, Cytotoxicity, and Differentiation

Cell-based assays are fundamental in characterizing the biological effects of Aplysiatoxin, 17-debromo- on cellular processes like proliferation, viability, and differentiation. These assays provide insights into the compound's potential as a therapeutic agent or its toxicological profile.

Proliferation and Cytotoxicity Assays: The antiproliferative and cytotoxic effects of Aplysiatoxin, 17-debromo- are commonly assessed using various cancer cell lines. nih.govmdpi.com Standard methods include metabolic assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays. ijbs.com These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the cell number. sigmaaldrich.com A decrease in metabolic activity in treated cells compared to untreated controls indicates either a reduction in cell proliferation or an increase in cytotoxicity. For example, some neo-debromoaplysiatoxin derivatives have shown significant cytotoxicity against various cancer cell lines, including SW480, SGC7901, LoVo, and PC-9. nih.gov

Differentiation Assays: Aplysiatoxin, 17-debromo- can also influence cellular differentiation. The ability of the compound to induce or inhibit differentiation is studied in specific cell models. For instance, its effect on the terminal differentiation of mouse erythroleukemia cells has been investigated. d-nb.info In these assays, cells are treated with the compound, and changes in cell morphology and the expression of differentiation-specific markers are monitored to determine the compound's impact on the differentiation process. d-nb.info

Table 1: Cytotoxic Effects of Aplysiatoxin, 17-debromo- Analogs on Various Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Assay | Endpoint | Result |

|---|---|---|---|---|

| Debromoaplysiatoxin (B1238331) | HeLa | Not Specified | IC50 | 3.03 µM nih.gov |

| Neo-debromoaplysiatoxin J | SW480 | Not Specified | Cytotoxicity | Remarkable nih.gov |

| Neo-debromoaplysiatoxin J | SGC7901 | Not Specified | Cytotoxicity | Remarkable nih.gov |

| Neo-debromoaplysiatoxin J | LoVo | Not Specified | Cytotoxicity | Remarkable nih.gov |

| Neo-debromoaplysiatoxin J | PC-9 | Not Specified | Cytotoxicity | Remarkable nih.gov |

| Debromoaplysiatoxin | L1210 (Mouse Leukemia) | Not Specified | Cytotoxicity | IC50 between 4.6 and 10 µg/mL mdpi.com |

Reporter Gene Assays (e.g., EBV Early Antigen Induction)

Reporter gene assays are valuable tools for studying the effect of compounds on specific signaling pathways and gene expression. The Epstein-Barr virus (EBV) early antigen (EA) induction assay is a classic example used to screen for tumor promoters, including aplysiatoxin-class compounds.

In this assay, a lymphoblastoid cell line (like Raji cells) carrying the EBV genome is used. Treatment of these cells with Aplysiatoxin, 17-debromo- can activate signaling pathways, such as the PKC pathway, which in turn leads to the induction of the EBV lytic cycle. nih.gov The expression of EBV early antigens is then detected, typically by immunofluorescence, using antibodies specific to these viral proteins. The percentage of EA-positive cells is quantified to determine the activity of the compound. This assay has been used to demonstrate the potent tumor-promoting potential of compounds structurally related to Aplysiatoxin, 17-debromo-. nih.gov

Electrophysiological Assays for Ion Channel Function (e.g., Kv1.5 Current Inhibition)

Recent research has revealed that Aplysiatoxin, 17-debromo- and its analogs can modulate the function of ion channels, representing a mechanism of action distinct from PKC activation. Electrophysiological assays are employed to directly measure the effects of these compounds on ion channel activity.

The whole-cell patch-clamp technique is the primary method used to study the effects of Aplysiatoxin, 17-debromo- on specific ion channels, such as the voltage-gated potassium channel Kv1.5. mdpi.comnih.gov This technique allows for the recording of ionic currents flowing through the channels of a single cell. Cells expressing the target channel (e.g., Chinese hamster ovary (CHO) cells engineered to express human Kv1.5) are treated with the compound, and the resulting changes in the channel's electrical properties, such as the current amplitude and gating kinetics, are measured. nih.govresearchgate.net Numerous studies have demonstrated that various debromoaplysiatoxin analogs are potent blockers of the Kv1.5 channel, with IC50 values in the low micromolar range. mdpi.comnih.govnih.gov This inhibitory activity suggests a potential therapeutic application for these compounds in conditions like atrial fibrillation, where Kv1.5 plays a key role. nih.gov

Table 2: Inhibitory Activity of Aplysiatoxin, 17-debromo- Analogs on Kv1.5 Potassium Channel This table is interactive. You can sort and filter the data.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Oscillatoxin J | 2.61 ± 0.91 | nih.gov |

| Oscillatoxin K | 3.86 ± 1.03 | nih.gov |

| Oscillatoxin M | 3.79 ± 1.01 | nih.gov |

| Neo-debromoaplysiatoxin I | 2.59 ± 0.37 | mdpi.com |

| Neo-debromoaplysiatoxin J | 1.64 ± 0.15 | mdpi.com |

| Neo-debromoaplysiatoxin G | 1.79 ± 0.22 | nih.gov |

| Neo-debromoaplysiatoxin H | 1.46 ± 0.14 | nih.gov |

| Neo-debromoaplysiatoxin B | 0.30 ± 0.05 | uky.edu |

| Oscillatoxin E | 0.79 ± 0.03 | nih.gov |

| Debromoaplysiatoxin | 1.28 ± 0.08 | nih.gov |

Animal Models in Carcinogenesis and Therapeutic Research (e.g., Two-Stage Mouse Skin Carcinogenesis)

Animal models are indispensable for evaluating the in vivo effects of Aplysiatoxin, 17-debromo-, particularly its role in carcinogenesis and its potential as a therapeutic agent. The two-stage mouse skin carcinogenesis model is a well-established system for studying tumor promotion.

This model involves an initiation step, where a sub-carcinogenic dose of a mutagen (e.g., 7,12-dimethylbenz[a]anthracene, DMBA) is applied to the skin of mice. This is followed by a promotion phase, which involves repeated applications of a tumor promoter. researchgate.net Compounds like Aplysiatoxin, 17-debromo- and its analogs can be tested for their tumor-promoting activity in this model. The development of skin papillomas and carcinomas is monitored over time, and parameters such as tumor incidence, multiplicity, and latency are recorded. This model has been instrumental in demonstrating the potent tumor-promoting activity of compounds structurally related to Aplysiatoxin, 17-debromo-, such as lyngbyatoxin A. nih.gov Conversely, this model can also be adapted to assess the chemopreventive or chemotherapeutic potential of Aplysiatoxin, 17-debromo- derivatives by evaluating their ability to inhibit tumor formation or progression. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of complex natural products like 17-debromoaplysiatoxin. These in silico methodologies provide profound insights into the molecule's structural characteristics, conformational preferences, and its interactions with biological targets at an atomic level. By simulating the behavior of the molecule and its complexes, researchers can predict binding modes, understand structure-activity relationships, and guide the design of novel analogs with potentially enhanced therapeutic properties.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 17-debromoaplysiatoxin and its derivatives interact with their protein targets.

One of the primary receptors for aplysiatoxins is Protein Kinase C (PKC). nih.govnih.gov The tumor-promoting activity of debromoaplysiatoxin is attributed to its role as a potent activator of PKC isozymes. researchgate.netnih.gov Computational models suggest that the dihydroxyvaleryl moiety of debromoaplysiatoxin acts as a recognition domain, interacting with the PKCδ C1B domain through the formation of hydrogen bonds. nih.gov Molecular docking and simulation studies have been employed to predict the specific binding mode between aplysiatoxin and the PKCδ C1B domain. These models indicate that key intermolecular hydrogen bonds involve the carbonyl group at position 27, the hydroxyl group at position 30, and the phenolic hydroxyl group at position 20 of the aplysiatoxin molecule. nih.gov

In addition to PKC, derivatives of debromoaplysiatoxin have been shown to interact with other significant biological targets, such as the Kv1.5 potassium channel. Molecular docking analyses were performed to investigate the interaction between neo-debromoaplysiatoxin analogues and the Kv1.5 channel. nih.gov These studies provide valuable data on the binding affinities, which correlate with experimentally observed inhibitory activities. For instance, the docking of oscillatoxin E and oscillatoxin F with a 3D homology model of Kv1.5 revealed strong binding affinities, supporting the experimental data on their channel-blocking effects. nih.gov

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Oscillatoxin E | -37.645 |

| Oscillatoxin F | -32.217 |